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Abstract
GDC-0575 hydrochloride, also known as ARRY-575 or RG7741, is a potent and highly

selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3][4]

Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing

a pivotal role in cell cycle arrest to allow for DNA repair. By inhibiting Chk1, GDC-0575

abrogates DNA damage-induced cell cycle checkpoints, leading to mitotic catastrophe and

apoptosis in cancer cells, particularly in combination with DNA-damaging chemotherapeutic

agents.[5][6] This technical guide provides a comprehensive overview of the preclinical and

clinical pharmacokinetics and pharmacodynamics of GDC-0575, including detailed

experimental protocols and a summary of key quantitative data.

Mechanism of Action
GDC-0575 targets the ATP-binding site of Chk1, preventing the phosphorylation of its

downstream substrates.[6] In response to DNA damage, the ATR (Ataxia Telangiectasia and

Rad3-related) kinase activates Chk1. Activated Chk1 then phosphorylates and inactivates

Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs)

that drive cell cycle progression. By inhibiting Chk1, GDC-0575 prevents the inactivation of

Cdc25, leading to premature mitotic entry without proper DNA repair, resulting in cell death.[6]

This mechanism of action makes GDC-0575 a promising agent for sensitizing tumors to

chemotherapy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b607620?utm_src=pdf-interest
https://www.medchemexpress.com/GDC-0575.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3998639/
https://www.selleckchem.com/products/gdc-0575.html
https://www.dcchemicals.com/coa/COA_DC27002.html
https://pubmed.ncbi.nlm.nih.gov/29788155/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/chk1-inhibitor-gdc-0575
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/chk1-inhibitor-gdc-0575
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/chk1-inhibitor-gdc-0575
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway

DNA Damage Response

Normal Cell Response to DNA Damage

Response with GDC-0575

DNA Damage
(e.g., from Chemotherapy)

ATR Kinase

senses

Chk1 Kinase

activates

Cdc25 Phosphatase

inhibits

Cell Cycle Arrest
(S, G2/M phases)

CDK/Cyclin Complexes

activates

Mitosis

promotes premature entry

DNA Repair

allows time for

successful

Apoptosis

mitotic catastrophe

GDC-0575

inhibits

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b607620?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Mechanism of Action of GDC-0575 in the DNA Damage Response Pathway.

Pharmacokinetics
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for GDC-0575 is limited in the public domain.

However, studies in mouse models have informed dosing for efficacy studies.

Clinical Pharmacokinetics
A Phase I clinical trial (NCT01564251) in patients with refractory solid tumors provided the

following pharmacokinetic parameters for GDC-0575.[5]

Parameter Value Population Dosing

Tmax (Time to

Maximum

Concentration)

~2 hours
Patients with

refractory solid tumors
Oral administration

t1/2 (Half-life) ~23 hours
Patients with

refractory solid tumors
Oral administration

Drug-Drug Interaction

No pharmacokinetic

drug-drug interaction

was observed with

gemcitabine.[5]

Patients with

refractory solid tumors

GDC-0575 in

combination with

gemcitabine

Pharmacodynamics
Preclinical Pharmacodynamics
GDC-0575 has demonstrated potent and selective inhibition of Chk1 in preclinical studies.

Parameter Value Assay

IC50 (Chk1) 1.2 nM[1] Enzyme Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29788155/
https://pubmed.ncbi.nlm.nih.gov/29788155/
https://www.medchemexpress.com/GDC-0575.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Studies: GDC-0575 has been shown to abrogate DNA damage-induced S and G2-M

checkpoints, increase DNA double-strand breaks, and induce apoptosis in various cancer cell

lines.[1] It has also demonstrated synergistic or additive effects when combined with

chemotherapeutic agents like gemcitabine.[1]

In Vivo Studies (Xenograft Models): In mouse xenograft models, GDC-0575 has been shown to

cause tumor shrinkage and growth delay.[3][5] Efficacy has been observed at oral doses of 25

mg/kg and 50 mg/kg.[1]

Clinical Pharmacodynamics
The Phase I clinical trial (NCT01564251) also provided insights into the pharmacodynamic

effects of GDC-0575 in patients.

Biomarker Modulation: Pharmacodynamic data from the trial were consistent with GDC-0575's

mechanism of action, showing inhibition of gemcitabine-induced expression of phosphorylated

CDK1/2 (pCDK1/2).[5]

Antitumor Activity: In the combination arm with gemcitabine, four confirmed partial responses

were observed in patients with refractory solid tumors. Notably, three of these responses

occurred in patients with tumors harboring a TP53 mutation.[5]

Experimental Protocols
Chk1 Enzyme Assay (IC50 Determination)
While the specific protocol for the 1.2 nM IC50 value is not publicly detailed, a general protocol

for such an assay would involve:
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Experimental Workflow

Prepare 96-well plate with
recombinant Chk1 enzyme

Add serial dilutions of
GDC-0575

Add Chk1 substrate and
ATP (radiolabeled or with

fluorescent tag)

Incubate at 37°C

Measure kinase activity
(e.g., radioactivity incorporation

or fluorescence)

Calculate IC50 value
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Caption: General workflow for a Chk1 enzyme inhibition assay.

Xenograft Tumor Model
The following is a representative protocol for a xenograft study based on available information:

[1]
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Experimental Workflow

Subcutaneously inject human
cancer cells into the flank
of immunodeficient mice

Allow tumors to grow to a
specified size (e.g., 100-200 mm³)

Randomize mice into
treatment groups (Vehicle,

GDC-0575, etc.)

Administer GDC-0575 orally
at specified doses and schedule

Measure tumor volume
periodically (e.g., 2-3 times/week)

Continue treatment until
predefined endpoint (e.g., tumor

size, study duration)
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Caption: General workflow for a preclinical xenograft study.

Phase I Clinical Trial (NCT01564251) Design
This was an open-label, dose-escalation study to evaluate the safety, tolerability, and

pharmacokinetics of GDC-0575 alone and in combination with gemcitabine in patients with

refractory solid tumors.[5]
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Study Design

Arm 1: Monotherapy Arm 2: Combination Therapy

Enroll patients with
refractory solid tumors

Dose escalation of
GDC-0575

Dose escalation of GDC-0575
with a fixed dose of gemcitabine

Assessments:
- Safety and Tolerability

- Pharmacokinetics
- Pharmacodynamics (pCDK1/2)

- Antitumor Activity

Click to download full resolution via product page

Caption: High-level design of the Phase I clinical trial for GDC-0575.

Conclusion
GDC-0575 hydrochloride is a potent and selective Chk1 inhibitor with a clear mechanism of

action that leads to the sensitization of cancer cells to DNA-damaging agents. Preclinical

studies have demonstrated its ability to inhibit Chk1, abrogate cell cycle checkpoints, and

induce tumor growth delay in xenograft models. The Phase I clinical trial provided initial

evidence of its safety, tolerability, and preliminary antitumor activity in combination with

gemcitabine, along with key pharmacokinetic and pharmacodynamic insights. Further clinical

development will be necessary to fully elucidate the therapeutic potential of GDC-0575 in

various cancer types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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